Cas no 73399-86-7 (2-Naphthalenecarbonitrile, 5-chloro-)

2-Naphthalenecarbonitrile, 5-chloro- 化学的及び物理的性質
名前と識別子
-
- 2-Naphthalenecarbonitrile, 5-chloro-
- 5-chloronaphthalene-2-carbonitrile
- SCHEMBL1343356
- DTXSID70502268
- FT-0749647
- KUOUXFRSMZDZFR-UHFFFAOYSA-N
- 73399-86-7
- 5-Chloro-naphthalene-2-carbonitrile
-
- インチ: InChI=1S/C11H6ClN/c12-11-3-1-2-9-6-8(7-13)4-5-10(9)11/h1-6H
- InChIKey: KUOUXFRSMZDZFR-UHFFFAOYSA-N
- ほほえんだ: C1=CC2=C(C=CC(=C2)C#N)C(=C1)Cl
計算された属性
- せいみつぶんしりょう: 187.0188769g/mol
- どういたいしつりょう: 187.0188769g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 13
- 回転可能化学結合数: 0
- 複雑さ: 230
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.7
- トポロジー分子極性表面積: 23.8Ų
2-Naphthalenecarbonitrile, 5-chloro- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A219000551-1g |
5-Chloro-2-cyanonaphthalene |
73399-86-7 | 98% | 1g |
$1600.75 | 2023-09-01 | |
Alichem | A219000551-500mg |
5-Chloro-2-cyanonaphthalene |
73399-86-7 | 98% | 500mg |
$1068.20 | 2023-09-01 |
2-Naphthalenecarbonitrile, 5-chloro- 関連文献
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Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
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Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
2-Naphthalenecarbonitrile, 5-chloro-に関する追加情報
Comprehensive Analysis of 2-Naphthalenecarbonitrile, 5-chloro- (CAS No. 73399-86-7): Properties, Applications, and Industry Trends
2-Naphthalenecarbonitrile, 5-chloro- (CAS No. 73399-86-7) is a specialized organic compound belonging to the naphthalene derivative family. This compound, characterized by its chloro-substituted aromatic ring and cyano functional group, has garnered significant attention in pharmaceutical and agrochemical research due to its versatile reactivity. With the molecular formula C11H6ClN, it serves as a critical intermediate in synthesizing advanced materials and bioactive molecules.
The growing demand for high-purity nitrile compounds in OLED manufacturing and catalysis has positioned 5-chloro-2-naphthalenecarbonitrile as a compound of interest. Recent studies highlight its role in developing fluorescent dyes and photoactive polymers, aligning with the surge in renewable energy and optoelectronic device innovations. Researchers frequently search for "synthesis methods for 5-chloro-2-naphthalenecarbonitrile" or "CAS 73399-86-7 solubility data," reflecting its industrial relevance.
From a structural perspective, the electron-withdrawing cyano group enhances the compound's reactivity in nucleophilic substitution reactions, while the chloro substituent offers regioselectivity in cross-coupling reactions. This dual functionality makes it invaluable for constructing complex heterocycles, a topic trending in "green chemistry methodologies" discussions. Analytical techniques like HPLC and GC-MS are commonly employed to verify its purity, addressing user queries such as "how to analyze 2-Naphthalenecarbonitrile derivatives."
Environmental and regulatory considerations are increasingly shaping the compound's applications. As industries prioritize sustainable synthesis routes, 73399-86-7 is being evaluated for biodegradable catalyst systems. Notably, its low volatility and stability under ambient conditions make it a safer alternative to traditional halogenated solvents, resonating with "eco-friendly chemical alternatives" search trends.
In the pharmaceutical sector, 5-chloro-2-naphthalenecarbonitrile derivatives exhibit potential in kinase inhibition, sparking queries like "CAS 73399-86-7 in drug discovery." Its scaffold is being explored for anticancer and antiviral properties, coinciding with global interest in targeted therapies. Patent filings related to its use in organic semiconductors further underscore its multidisciplinary utility.
Storage and handling protocols emphasize protection from moisture and light, with recommendations to use desiccants and amber glass containers. These practical insights address frequent searches on "best practices for storing nitrile compounds." The compound's thermal stability (decomposition >250°C) also makes it suitable for high-temperature processes in material science.
Emerging applications in metal-organic frameworks (MOFs) and covalent organic polymers (COPs) have expanded the demand for 73399-86-7, particularly in gas storage and separation technologies. This aligns with the "advanced materials for carbon capture" trend, a hotspot in climate change mitigation research.
In summary, 2-Naphthalenecarbonitrile, 5-chloro- represents a nexus of innovation across chemistry, materials science, and life sciences. Its adaptability to flow chemistry and microwave-assisted synthesis positions it at the forefront of modern chemical manufacturing, answering the industry's call for efficient, scalable processes.
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